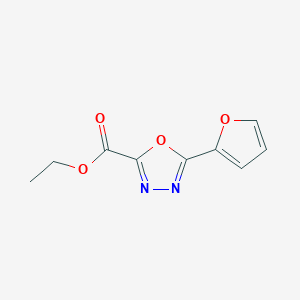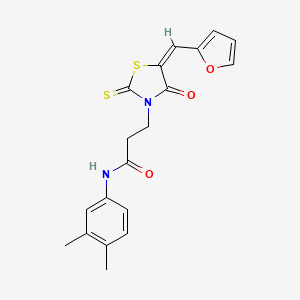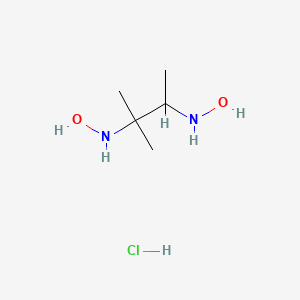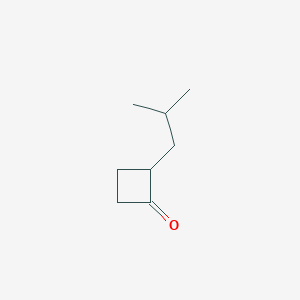
2-(2-Methylpropyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)cyclobutan-1-one, also known as methylcyclobutyl ketone, is a cyclobutanone compound with the molecular formula C8H14O and a molecular weight of 126.199 g/mol. This compound has garnered interest in various fields of scientific research and industry due to its unique physical, chemical, biological, and synthetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane-containing compounds, including 2-(2-Methylpropyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the acid-catalyzed cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds . The reaction conditions typically involve the use of a strong acid catalyst and controlled temperature to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale [2 + 2] cycloaddition reactions under optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the cyclobutanone to a corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutanones
Scientific Research Applications
2-(2-Methylpropyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex cyclobutane-containing compounds.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways involving cyclobutanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclobutane ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler cyclobutanone compound with a similar ring structure but lacking the isobutyl group.
2-Methylcyclobutanone: Similar to 2-(2-Methylpropyl)cyclobutan-1-one but with a methyl group instead of an isobutyl group.
Uniqueness
This compound is unique due to its isobutyl substitution, which imparts distinct physical and chemical properties compared to other cyclobutanone derivatives. This substitution can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-(2-methylpropyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUYHRGTBXISEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

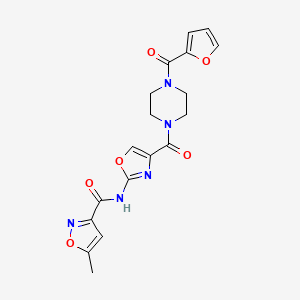
![2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2376916.png)
![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)

![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

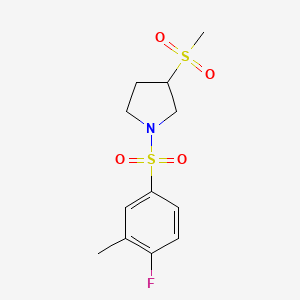
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2376924.png)

![2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2376927.png)
